(4-CHLORO-2-FLUOROPHENYL)(PHENYL)METHANAMINE
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Overview
Description
(4-Chloro-2-fluorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H11ClFN It is a derivative of methanamine, where the hydrogen atoms are substituted with a 4-chloro-2-fluorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-fluorophenyl)(phenyl)methanamine typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxyl, amino, or alkyl groups, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Chloro-2-fluorophenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chloro-2-fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-fluorophenyl)(phenyl)methanamine
- (4-Chloro-2-fluorophenyl)methanamine
- (4-Chloro-2-fluorophenyl)methanol
Uniqueness
(4-Chloro-2-fluorophenyl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1016506-30-1 |
---|---|
Molecular Formula |
C13H11ClFN |
Molecular Weight |
235.68 g/mol |
IUPAC Name |
(4-chloro-2-fluorophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H11ClFN/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
InChI Key |
HDUMLYIXCRBHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)F)N |
Purity |
95 |
Origin of Product |
United States |
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